

Spectroscopic Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-amine

Cat. No.: B042788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2,5-dimethylpyrimidin-4-amine** (CAS No: 73-70-1), a molecule of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for **2,5-dimethylpyrimidin-4-amine** is summarized below. Please note that while experimental mass spectrometry data for an isomer and predicted data for the title compound are available, the NMR and IR data presented are estimated based on established principles and data from structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Protons	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
H6	~7.8	Singlet	1H
NH ₂	~5.5 - 7.0	Broad Singlet	2H
C2-CH ₃	~2.4	Singlet	3H
C5-CH ₃	~2.1	Singlet	3H

¹³C NMR (Carbon NMR) Data

While a specific experimental spectrum from a database was not retrievable, a known spectrum exists from Wiley-VCH GmbH, obtained on a Varian XL-100 instrument[1]. The predicted chemical shifts are as follows:

Carbon Atom	Chemical Shift (δ) ppm (Predicted)
C4	~162
C2	~160
C6	~155
C5	~115
C2-CH ₃	~25
C5-CH ₃	~15

Infrared (IR) Spectroscopy

The expected IR absorption bands for **2,5-dimethylpyrimidin-4-amine** are based on the characteristic frequencies of its functional groups[2][3].

Functional Group	Wavenumber (cm ⁻¹) (Expected)	Intensity	Vibration Mode
N-H	3400 - 3250	Medium (two bands)	Asymmetric & Symmetric Stretch
C-H (Aromatic)	3100 - 3000	Medium to Weak	Stretch
C-H (Alkyl)	2980 - 2850	Medium	Stretch
C=N / C=C	1650 - 1550	Strong	Ring Stretch
N-H	1650 - 1580	Medium	Bend (Scissoring)
C-N	1335 - 1250	Strong	Stretch (Aromatic Amine)
N-H	910 - 665	Strong, Broad	Wag

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of **2,5-dimethylpyrimidin-4-amine** are provided below[4]. For comparison, the major experimental fragmentation peaks for the isomer, 2-amino-4,6-dimethylpyrimidine, are also listed[5]. The molecular weight of **2,5-dimethylpyrimidin-4-amine** is 123.16 g/mol [1][6].

Predicted Mass Spectrometry Data for **2,5-Dimethylpyrimidin-4-amine**

Adduct	Predicted m/z
[M+H] ⁺	124.08693
[M+Na] ⁺	146.06887
[M] ⁺	123.07910
[M-H] ⁻	122.07237

Experimental Mass Spectrum of Isomer (2-Amino-4,6-dimethylpyrimidine)[5]

m/z	Relative Intensity
123	100% (Molecular Ion)
122	~80%
81	~40%
54	~35%
42	~30%

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

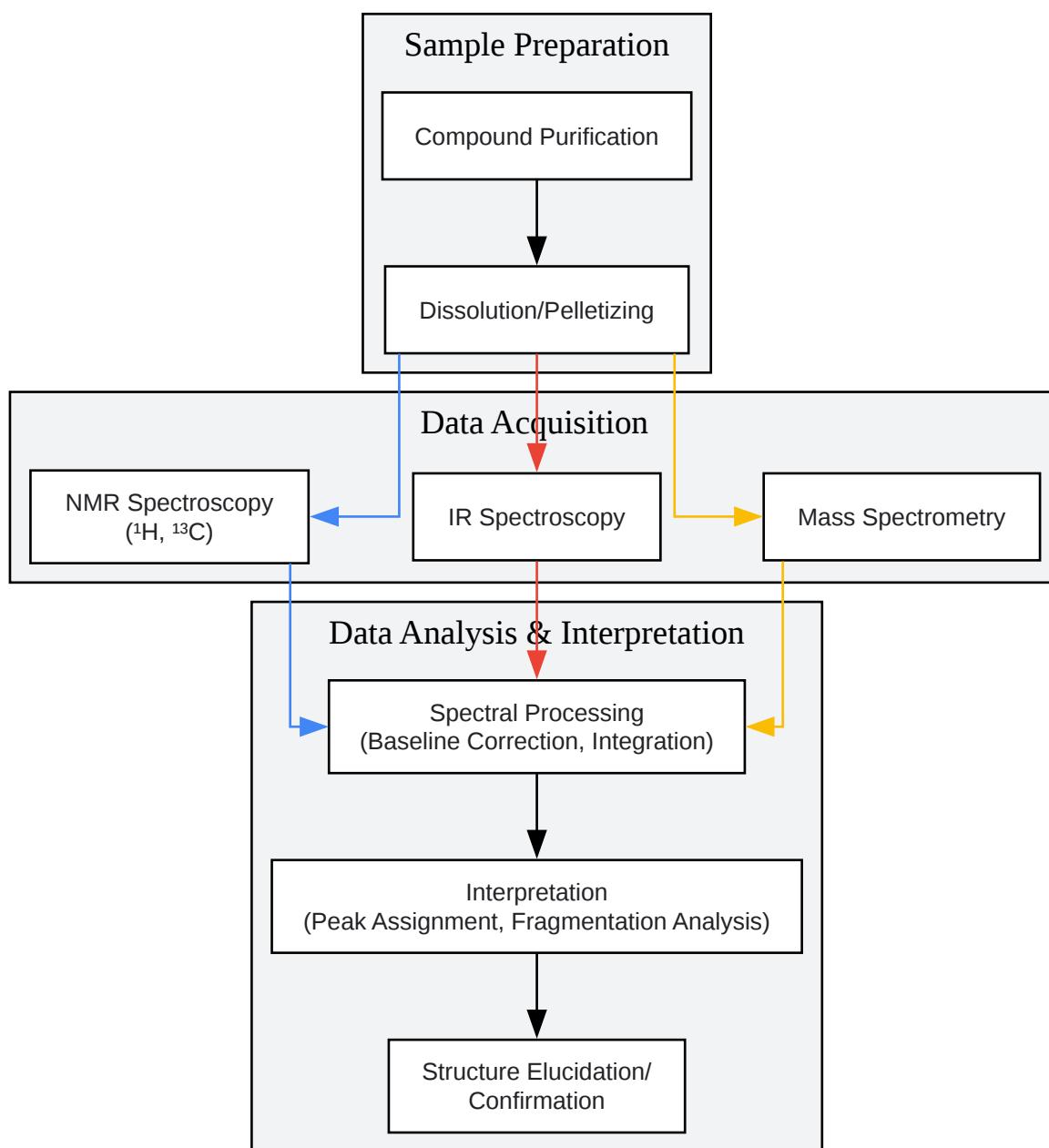
- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **2,5-dimethylpyrimidin-4-amine**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d₆) in a clean vial.
 - Ensure complete dissolution, using sonication if necessary.
 - If any particulate matter is present, filter the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - The NMR spectra should be recorded on a 400 MHz (or higher) spectrometer.
 - For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

- For ^{13}C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **2,5-dimethylpyrimidin-4-amine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry


- Sample Preparation:
 - Prepare a stock solution of **2,5-dimethylpyrimidin-4-amine** at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., methanol or acetonitrile).
 - Dilute the stock solution to a final concentration of approximately 10-100 $\mu\text{g}/\text{mL}$.
 - If necessary, filter the solution to remove any particulates.
- Data Acquisition (Electron Ionization - EI):

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph inlet.
- Ionize the sample using a standard electron energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- The mass spectrum should be recorded over a suitable m/z range (e.g., 40-300 amu).

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Structure and Atom Numbering for NMR Analysis

The structure of **2,5-dimethylpyrimidin-4-amine** with atom numbering for NMR peak assignment is shown below.

Caption: Structure of **2,5-dimethylpyrimidin-4-amine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. PubChemLite - 2,5-dimethylpyrimidin-4-amine (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 5. 2-Pyrimidinamine, 4,6-dimethyl- [webbook.nist.gov]
- 6. GSRS [precision.fda.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2,5-Dimethylpyrimidin-4-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042788#spectroscopic-data-nmr-ir-mass-spec-of-2-5-dimethylpyrimidin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com